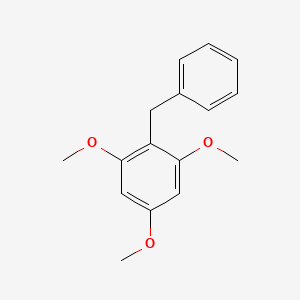
2,4,6-TRIMETHOXYDIPHENYLMETHANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-TRIMETHOXYDIPHENYLMETHANE is an organic compound with a molecular formula of C16H18O3. It is a derivative of benzene, where three methoxy groups and one benzyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-TRIMETHOXYDIPHENYLMETHANE can be synthesized through several methods. One common method involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Another method involves the benzylation of 1,3,5-trimethoxybenzene using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-TRIMETHOXYDIPHENYLMETHANE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of 1,3,5-trimethoxybenzaldehyde or 1,3,5-trimethoxybenzoic acid.
Reduction: Formation of 1,3,5-trimethoxy-2-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-TRIMETHOXYDIPHENYLMETHANE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a standard in quantitative nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2,4,6-TRIMETHOXYDIPHENYLMETHANE involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the benzyl group, making it less hydrophobic.
1,2,3-Trimethoxybenzene: Has methoxy groups in different positions, affecting its reactivity and properties.
1,3,5-Trimethoxy-2-methylbenzene: Has a methyl group instead of a benzyl group, altering its steric and electronic properties.
Uniqueness
2,4,6-TRIMETHOXYDIPHENYLMETHANE is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
22807-99-4 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2-benzyl-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C16H18O3/c1-17-13-10-15(18-2)14(16(11-13)19-3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Clé InChI |
YTQHXEQIYCMRGS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
Key on ui other cas no. |
22807-99-4 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















